

Introduction: A Versatile Building Block in Coordination Chemistry

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Compound of Interest

Compound Name: 2,4-Dipyridin-2-ylpyrimidine

CAS No.: 10198-71-7

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2,4-Dipyridin-2-ylpyrimidine stands as a significant heterocyclic compound, architecturally defined by a central pyrimidine ring substituted with two pyridin-2-yl groups at the C2 and C4 positions. This molecular design imparts a unique set of electronic and steric properties, establishing it as a highly versatile N-heterocyclic ligand in coordination chemistry and materials science. Unlike its more symmetric and widely studied isomer, 2,6-di(pyridin-2-yl)pyrimidine, the asymmetric nature of the 2,4-isomer offers distinct coordination geometries and photophysical behaviors. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its chemical structure, physicochemical properties, synthesis, and burgeoning applications.

PART 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of **2,4-Dipyridin-2-ylpyrimidine** are dictated by its unique arrangement of nitrogen-containing aromatic rings.

Chemical Structure

- IUPAC Name: 2,4-di(pyridin-2-yl)pyrimidine
- Core Scaffold: A pyrimidine ring, which is a diazine (a six-membered aromatic ring with two nitrogen atoms).

- Substituents: Two pyridin-2-yl groups attached to the carbon atoms at positions 2 and 4 of the pyrimidine ring.

The nitrogen atoms within the rings act as Lewis bases, making the molecule an excellent chelating agent for various metal ions. The rotational freedom of the bonds connecting the pyridine and pyrimidine rings allows for conformational flexibility, which is crucial for accommodating the geometric preferences of different metal centers.

Physicochemical Data Summary

Quantitative data for **2,4-Dipyridin-2-ylpyrimidine** is essential for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₀ N ₄	[1]
Molecular Weight	234.26 g/mol	[1]
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
InChIKey	BNWHWESCCMXPNK-UHFFFAOYAV	[1]
SMILES	<chem>C1=CC=C(N=C1)C2=CC=NC(=N2)C3=NC=CC=C3</chem>	[1]

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural verification and study of **2,4-Dipyridin-2-ylpyrimidine**.^{[2][3]}

- ¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the distinct protons on both the pyrimidine and pyridine rings. The asymmetry of the molecule results in a unique signal for each proton. Similarly, the ¹³C NMR spectrum would display 14 distinct signals for the carbon atoms.

- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C=N and C=C stretching vibrations within the aromatic rings, typically appearing in the 1400-1600 cm^{-1} region. C-H stretching vibrations of the aromatic protons would be observed above 3000 cm^{-1} .
- UV-Visible Spectroscopy: The molecule exhibits strong UV absorption due to $\pi \rightarrow \pi^*$ transitions within the conjugated aromatic system. The position and intensity of these absorption bands can be sensitive to solvent polarity (solvatochromism) and protonation, indicating changes in the electronic structure.[4]

PART 2: Synthesis and Reactivity

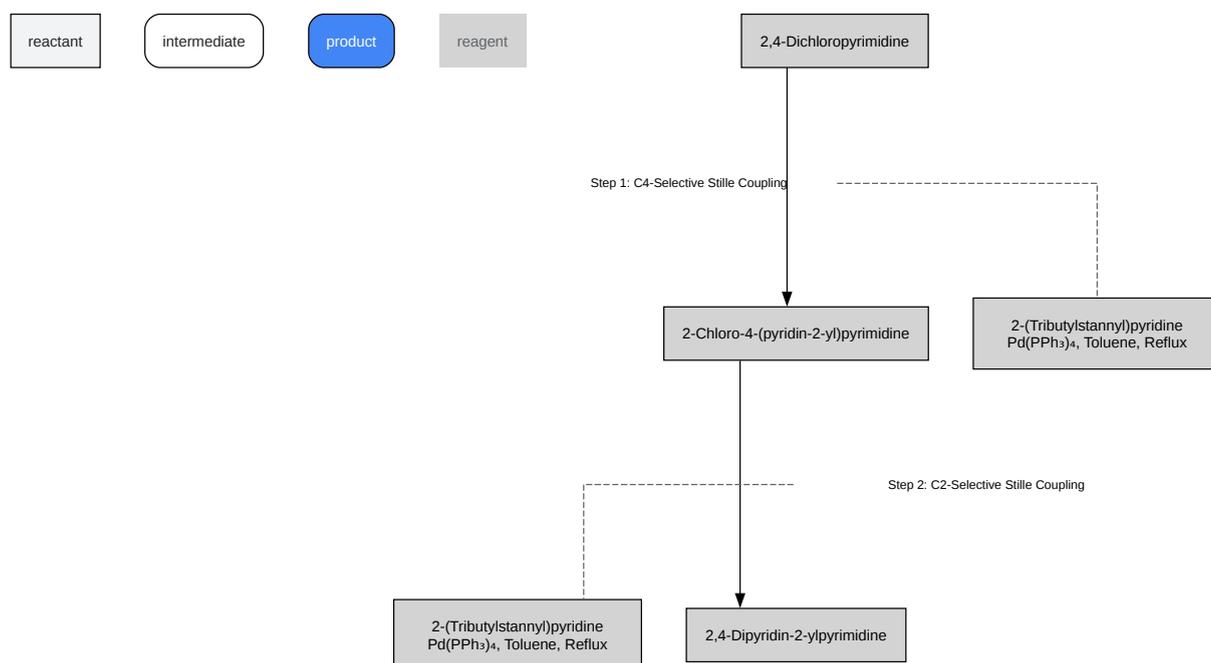
The synthesis of **2,4-Dipyridin-2-ylpyrimidine** and its derivatives often relies on established methods for constructing substituted pyrimidine rings.

Synthetic Strategies

A prevalent and effective method for synthesizing 2,4-disubstituted pyrimidines involves the sequential functionalization of a dihalopyrimidine precursor, such as 2,4-dichloropyrimidine.[5] Cross-coupling reactions, like the Suzuki or Stille coupling, are commonly employed to introduce the pyridinyl moieties.

Generally, nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) and cross-coupling reactions on 2,4-dichloropyrimidines favor reaction at the more electrophilic C4 position.[5][6][7] However, specific catalytic systems, often employing palladium catalysts with specialized ligands, can be used to control the site-selectivity and achieve substitution at the C2 position.[5][7] This allows for a directed synthesis where the two different pyridinyl groups could be introduced in a stepwise manner if desired.

The following diagram illustrates a generalized synthetic workflow for producing **2,4-Dipyridin-2-ylpyrimidine** from 2,4-dichloropyrimidine.



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Caption: Generalized synthetic workflow for **2,4-Dipyridin-2-ylpyrimidine**.

Detailed Experimental Protocol: Stille Cross-Coupling

This protocol describes the synthesis of **2,4-Dipyridin-2-ylpyrimidine** from 2,4-dichloropyrimidine and 2-(tributylstannyl)pyridine, adapted from established cross-coupling methodologies.[4]

Materials:

- 2,4-Dichloropyrimidine
- 2-(Tributylstannyl)pyridine
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Anhydrous Toluene
- Standard glassware for inert atmosphere reactions (Schlenk line)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous toluene (40 mL).
- **Reagent Addition:** To the stirred solution, add 2-(tributylstannyl)pyridine (1.05 eq) via syringe, followed by the catalyst, Pd(PPh₃)₄ (0.05 eq).
- **First Coupling (C4-Selective):** Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). This first step primarily yields 2-chloro-4-(pyridin-2-yl)pyrimidine.
- **Second Coupling (C2-Selective):** After consumption of the starting material (typically 6-12 hours), cool the mixture to room temperature. Add a second portion of 2-(tributylstannyl)pyridine (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).
- **Reaction Completion:** Reheat the mixture to reflux and continue stirring for another 12-24 hours, or until TLC indicates the formation of the final product is complete.

- **Workup and Purification:** Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield pure **2,4-Dipyridin-2-ylpyrimidine**.

Self-Validation: The identity and purity of the final product must be confirmed using NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and comparison with literature data if available.

Reactivity and Coordination Chemistry

The primary chemical utility of **2,4-Dipyridin-2-ylpyrimidine** lies in its function as a chelating ligand.^{[8][9][10]} The nitrogen atoms of the pyridine and pyrimidine rings can coordinate to a central metal ion, forming stable metal complexes.

- **Ligand Behavior:** It can act as a bidentate or tridentate ligand, depending on the metal ion and steric factors. The coordination typically involves the nitrogen of one pyridine ring and an adjacent nitrogen of the pyrimidine ring.
- **Formation of Metal Complexes:** It readily forms complexes with a variety of transition metals, including ruthenium, iridium, and platinum.^{[11][12]} These complexes are of significant interest due to their unique photophysical and electrochemical properties.

The diagram below illustrates the coordination of **2,4-Dipyridin-2-ylpyrimidine** to a generic metal center (M).

Caption: Bidentate coordination of the ligand to a metal center.

PART 3: Applications in Research and Drug Development

The unique properties of **2,4-Dipyridin-2-ylpyrimidine** and its metal complexes have led to their exploration in several advanced scientific fields.

Photosensitizers and Photocatalysis

Ruthenium(II) complexes incorporating substituted 2,4-di(pyridin-2-yl)pyrimidine ligands have been developed as photosensitizers.^{[11][12]} The pyrimidine ring helps to stabilize the Lowest

Unoccupied Molecular Orbital (LUMO), which leads to desirable photophysical properties such as:

- Red-shifted light absorption and emission.
- Prolonged excited-state lifetimes.
- Higher luminescence quantum yields compared to analogous terpyridine complexes.[11][12]

These characteristics make them effective in photocatalytic systems, for instance, in the light-driven production of hydrogen from water. The complexes can absorb light, reach an excited state, and then initiate electron transfer processes required for catalysis.[11]

pH Sensors and Molecular Switches

The nitrogen atoms in the heterocyclic rings can be protonated by acids. This protonation alters the electronic structure of the molecule, leading to noticeable changes in its optical properties (color and fluorescence).[4] This behavior allows derivatives of di(pyridin-2-yl)pyrimidine to function as colorimetric and luminescent pH sensors, switching their optical output in response to changes in acidity.[4]

Potential in Medicinal Chemistry

The pyrimidine core is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[13][14] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[13] While research on the specific biological activity of **2,4-Dipyridin-2-ylpyrimidine** is less extensive, its scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly as inhibitors of enzymes like protein kinases.[5]

Conclusion and Future Outlook

2,4-Dipyridin-2-ylpyrimidine is a molecule of growing importance, bridging the gap between fundamental coordination chemistry and applied materials science. Its asymmetric design, robust coordination capabilities, and tunable photophysical properties make it a compelling building block for:

- Next-generation photosensitizers for solar energy conversion.

- Advanced optical sensors for environmental and biological monitoring.
- Novel scaffolds for the development of targeted therapeutics.

Future research will likely focus on the synthesis of new derivatives with tailored electronic and steric properties, the exploration of their complexes with a wider range of metals, and a deeper investigation into their potential biological activities. The continued development of site-selective synthetic methods will be crucial for unlocking the full potential of this versatile heterocyclic ligand.

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